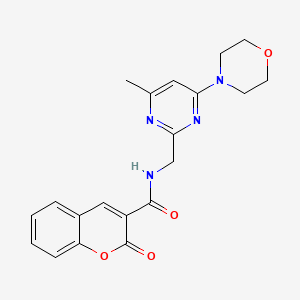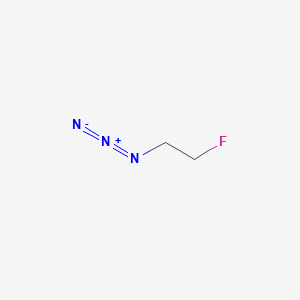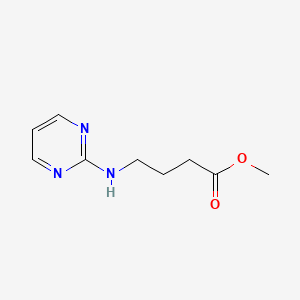![molecular formula C19H21N7O B2393350 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide CAS No. 2319640-18-9](/img/structure/B2393350.png)
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in a review article .Molecular Structure Analysis
The molecular structure of this compound is complex, with a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution and heterocyclization . The reaction involves the use of (α and β) bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .Applications De Recherche Scientifique
Synthetic Studies and Anti-asthmatic Activities
A study delves into synthetic approaches towards condensed-azole derivatives, focusing on the synthesis and evaluation of compounds for their anti-asthmatic activities. The research highlights how certain derivatives exhibit potent anti-asthmatic effects, suggesting their potential utility in treating asthma and related respiratory disorders. These findings are critical for understanding the compound's role in respiratory disease management (M. Kuwahara et al., 1997).
Antitumor and Antimicrobial Activities
Another area of application is in the development of anticancer and antimicrobial agents. Research into enaminones as building blocks for synthesizing substituted pyrazoles has revealed their effectiveness against certain cancer cell lines and microbial strains. This underscores the compound's versatility in contributing to the development of new therapeutic agents for cancer and infectious diseases (S. Riyadh, 2011).
Synthesis of Heterobicyclic Nitrogen Systems
Further studies have been conducted on the synthesis of heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety as anticancer drugs. These compounds have shown significant anticancer activities, which could be pivotal in the development of new treatments for various cancer types. The research provides valuable insights into the compound's potential in oncology (Z. El-Gendy et al., 2003).
Preparation as Potential Antiasthma Agents
The compound's utility is further exemplified in the development of potential antiasthma agents. By inhibiting mediator release, these compounds offer a novel approach to asthma treatment, expanding the therapeutic options available for managing the disease (J. Medwid et al., 1990).
Antitumor Activity and Pharmacokinetics
Explorations into the antitumor activity and pharmacokinetics of related compounds have yielded promising results, highlighting their potential as alternative treatments to existing anticancer drugs. This research is crucial for the development of safer and more effective cancer treatments (M. Stevens et al., 1987).
Orientations Futures
Compounds with similar structures have been found to have a wide range of applications as synthetic intermediates and promising pharmaceuticals . Therefore, the development of new biologically active entities for the rational design and development of new target-oriented drugs based on this compound could be a potential future direction .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allow them to make specific interactions with different target receptors . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of the compound.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that the compound may have a wide range of molecular and cellular effects .
Action Environment
The synthesis and characterization of similar compounds suggest that their activity may be influenced by various factors, including temperature and ph .
Propriétés
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-24(19(27)14-7-9-20-10-8-14)15-11-25(12-15)17-6-5-16-21-22-18(26(16)23-17)13-3-2-4-13/h5-10,13,15H,2-4,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHORWOJOVZYOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2393267.png)
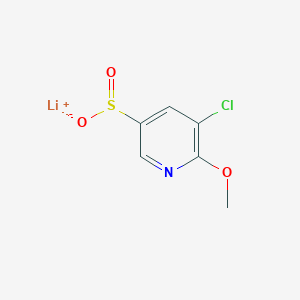
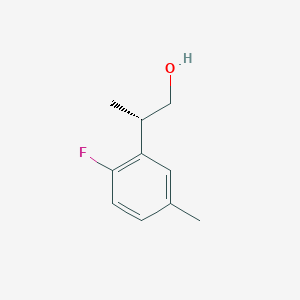

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2393272.png)
![1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2393274.png)
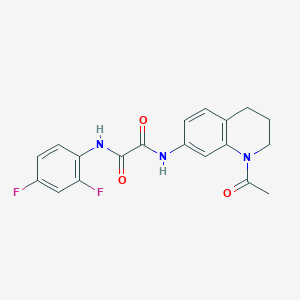
![2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2393279.png)
![8-(2-Chlorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393280.png)


